Edivoxetine

Norepinephrine reuptake inhibitor NET occupancy IC50

Edivoxetine (LY2216684) is a benchmark selective norepinephrine reuptake inhibitor (NRI) for translational neuroscience. It achieves an exceptional 75% maximal central NET inhibition (CSF DHPG Imax) at low systemic exposures, distinguishing it from other NRIs and enabling wide dynamic range studies with minimal off-target confounds. Backed by extensive clinical pharmacology datasets, including population PK models and pediatric ADHD data, this compound is ideal for developing QSP models and validating next-generation NET inhibitors. Choose Edivoxetine to leverage its well-characterized CYP2D6/CYP3A4 metabolism and predictable half-life in exposure-response research.

Molecular Formula C18H26FNO4
Molecular Weight 339.4 g/mol
CAS No. 1194508-25-2
Cat. No. B1671106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdivoxetine
CAS1194508-25-2
Synonymsalpha-((5-fluoro-2-methoxyphenyl)methyl)-alpha-(tetrahydro-2H-pyran-4-yl)-2-morpholinemethanol
edivoxetine
LY 2216684
LY-2216684
LY2216684
Molecular FormulaC18H26FNO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O
InChIInChI=1S/C18H26FNO4/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3/t17-,18+/m0/s1
InChIKeyCPBHSHYQQLFAPW-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Edivoxetine (LY2216684) Procurement Guide: A Selective Norepinephrine Reuptake Inhibitor with Differentiated Central Target Engagement


Edivoxetine (CAS 1194508-25-2, code name LY2216684) is a small-molecule selective norepinephrine reuptake inhibitor (NRI) developed by Eli Lilly and Company [1]. It was originally investigated as an adjunctive therapy for major depressive disorder (MDD) in partial responders to selective serotonin reuptake inhibitors (SSRIs) and as a non-stimulant treatment for attention-deficit/hyperactivity disorder (ADHD) [2]. Phase III clinical trials for MDD were completed in 2012 but failed to meet primary efficacy endpoints, leading to termination of its development for this indication [3]. Edivoxetine remains an investigational compound of interest for its high in vitro potency at the norepinephrine transporter (NET) and its ability to engage central NET in humans at low systemic exposures, distinguishing it from several other NRIs [4].

Edivoxetine: Why Not All Norepinephrine Reuptake Inhibitors Are Interchangeable


Norepinephrine reuptake inhibitors (NRIs) share a common primary mechanism of action—blockade of the norepinephrine transporter (NET)—yet they exhibit marked differences in in vitro binding affinity, selectivity profiles versus other monoamine transporters, and in vivo pharmacodynamic effects at clinically relevant exposures [1]. Substituting one NRI for another without accounting for these parameters can lead to divergent central NET occupancy, differing degrees of off-target activity, and ultimately distinct therapeutic and adverse effect profiles [2]. Edivoxetine demonstrates a uniquely high in vitro potency at NET that translates into substantial central NET inhibition at low plasma concentrations, as evidenced by biomarker data from human cerebrospinal fluid (CSF) [3]. The following quantitative evidence guide delineates the specific, measurable points of differentiation that inform scientific selection between edivoxetine and its closest structural or functional analogs.

Edivoxetine Product-Specific Quantitative Evidence Guide: Differentiating Features vs. Atomoxetine, Duloxetine, and Reboxetine


In Vitro Potency at the Norepinephrine Transporter: Edivoxetine vs. Atomoxetine and Duloxetine

Edivoxetine exhibits markedly higher in vitro potency at the human norepinephrine transporter (NET) compared to both atomoxetine and duloxetine, as determined by an integrated pharmacokinetic-pharmacodynamic model using the plasma biomarker 3,4-dihydroxyphenylglycol (DHPG). The unbound plasma drug concentration required to achieve 50% inhibition (IC50U) of plasma DHPG was 0.041 nM for edivoxetine, 0.136 nM for atomoxetine, and 0.973 nM for duloxetine [1]. This corresponds to an approximately 3.3-fold greater potency for edivoxetine over atomoxetine and a 24-fold greater potency over duloxetine in the peripheral compartment.

Norepinephrine reuptake inhibitor NET occupancy IC50 Pharmacodynamics Biomarker

Central Nervous System Target Engagement: Edivoxetine vs. Atomoxetine and Duloxetine in Human CSF

Edivoxetine achieves greater maximal central norepinephrine transporter (NET) inhibition compared to atomoxetine and duloxetine, as quantified by the reduction of the NET-specific biomarker 3,4-dihydroxyphenylglycol (DHPG) in human cerebrospinal fluid (CSF). The maximum inhibition (Imax) of CSF DHPG was 75% for edivoxetine, 53% for atomoxetine, and 38% for duloxetine [1]. Additionally, the unbound plasma drug concentration required to achieve 50% inhibition (IC50U) of CSF DHPG was 0.794 nM for edivoxetine, 2.72 nM for atomoxetine, and 1.22 nM for duloxetine [1]. In a separate study, at the highest clinical dose of 9 mg once daily for 14-15 days, edivoxetine reduced CSF DHPG concentrations from baseline by 51% at 8 hours post-dose [2].

Cerebrospinal fluid DHPG Central NET inhibition Biomarker Pharmacodynamics

Selectivity Profile: Edivoxetine as a Highly Selective NRI vs. Duloxetine (SNRI)

Edivoxetine is characterized as a highly selective norepinephrine reuptake inhibitor (NRI), distinguishing it from dual-acting serotonin-norepinephrine reuptake inhibitors (SNRIs) such as duloxetine. While direct, head-to-head Ki data for edivoxetine at SERT and DAT is not publicly available in peer-reviewed literature, its classification as a 'highly selective' NRI is consistently supported by its mechanism-of-action designation in clinical trial reports and reviews [1][2]. In contrast, duloxetine is a balanced SNRI with clinically relevant potency at both NET and SERT [3]. The lack of significant SERT inhibition by edivoxetine is further supported by its development program, which focused on adjunctive therapy to SSRIs—a strategy that would be redundant if edivoxetine itself had meaningful SERT activity [1].

Selectivity Norepinephrine reuptake inhibitor Serotonin transporter Dopamine transporter Off-target activity

Pharmacokinetic Profile: Edivoxetine Half-Life and Dosing Frequency vs. Atomoxetine

Edivoxetine demonstrates a plasma elimination half-life (t1/2) of approximately 4-6 hours in adults and ~6 hours in pediatric patients following oral administration, with a time to maximum concentration (tmax) of approximately 2 hours [1][2]. In contrast, atomoxetine has a highly variable half-life ranging from approximately 5 hours in extensive CYP2D6 metabolizers to 21-24 hours in poor CYP2D6 metabolizers [3]. This difference in pharmacokinetic predictability may influence dosing regimen design and inter-individual variability in exposure.

Pharmacokinetics Half-life t1/2 CYP2D6 Dosing frequency

Clinical Efficacy in Major Depressive Disorder: Edivoxetine Adjunctive Therapy vs. Placebo

Edivoxetine failed to demonstrate statistically significant superiority over placebo as adjunctive therapy to SSRIs in three randomized, double-blind, placebo-controlled phase III trials for major depressive disorder (MDD). The primary outcome measure, mean change from baseline to week 8 in Montgomery-Åsberg Depression Rating Scale (MADRS) total score, showed no significant difference between edivoxetine + SSRI and placebo + SSRI groups across all three studies [1]. For example, in Study 1, the least-squares mean changes were -8.5 (edivoxetine 12 mg + SSRI), -8.7 (edivoxetine 18 mg + SSRI), and -7.8 (placebo + SSRI); in Study 3, changes were -8.7 (edivoxetine 12-18 mg + SSRI) and -8.5 (placebo + SSRI) [1]. This lack of efficacy distinguishes edivoxetine from the SNRI duloxetine, which has demonstrated significant antidepressant efficacy in multiple placebo-controlled trials and is FDA-approved for MDD [2].

Major depressive disorder Adjunctive therapy SSRI partial responders MADRS Phase III

Optimal Research and Industrial Use Cases for Edivoxetine Based on Quantitative Differentiation


Investigating the Relationship Between NET Occupancy and Central Noradrenergic Tone

Edivoxetine's superior maximal central NET inhibition (75% Imax in CSF DHPG reduction) at clinically achievable exposures makes it a valuable tool for basic and translational neuroscience research aimed at elucidating the dose-response relationship between NET occupancy and downstream neurochemical or behavioral outcomes [1]. Its high potency and selective NRI profile allow researchers to achieve a wide dynamic range of NET inhibition while minimizing off-target pharmacological confounds.

Pharmacokinetic-Pharmacodynamic Modeling of Norepinephrine Transporter Inhibitors

The extensive clinical pharmacology dataset for edivoxetine—including plasma and CSF DHPG biomarker data, detailed PK parameters in healthy adults and pediatric populations, and population PK models—provides a rich foundation for developing and validating quantitative systems pharmacology models of NET inhibition [1][2]. Its predictable half-life of 4-6 hours and well-characterized CYP2D6/CYP3A4 metabolism facilitate model-based simulation of exposure-response relationships [3].

Comparator Studies for Novel Norepinephrine Reuptake Inhibitors

Given its high in vitro potency (IC50U 0.041 nM for plasma DHPG) and substantial central NET engagement (75% Imax in CSF), edivoxetine serves as a benchmark positive control in preclinical and clinical studies evaluating next-generation NRIs [1]. Its negative phase III efficacy data in MDD [4] also make it an informative reference compound for distinguishing between pharmacodynamic target engagement and clinical antidepressant efficacy.

Research on Non-Stimulant ADHD Pharmacotherapy Mechanisms

Edivoxetine's pharmacokinetic profile in pediatric patients with ADHD (tmax ~2 h, t1/2 ~6 h) and its dose-dependent reduction in plasma DHPG (up to 28% in adolescents) provide a basis for exploring the role of selective NET inhibition in ADHD symptom domains [2]. As a non-stimulant NRI, it offers an alternative pharmacological probe to atomoxetine for dissecting noradrenergic contributions to attention and impulse control.

Technical Documentation Hub

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